molecular formula C14H9NO5 B2374869 (1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate CAS No. 443662-08-6

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate

Cat. No.: B2374869
CAS No.: 443662-08-6
M. Wt: 271.228
InChI Key: UZJJXGGPKFMCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate is a chemical compound with the molecular formula C14H9NO5 and a molecular weight of 271.228 g/mol This compound is characterized by the presence of an isoindoline-1,3-dione moiety linked to a furan-2-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further reacted with furan-2-carboxylic acid under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Isoindoline-1,3-dione derivatives: These compounds have a similar core structure and are used in various applications.

Uniqueness

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate is unique due to its specific combination of the isoindoline-1,3-dione and furan-2-carboxylate moieties.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-20-14(18)11-6-3-7-19-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJJXGGPKFMCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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